

I-OMe-Tyrphostin AG 538: A Technical Guide for Researchers

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Compound of Interest

Compound Name: I-OMe-Tyrphostin AG 538

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An In-depth Analysis of a Dual Inhibitor of IGF-1R and PI5P4K α

Foreword: This document provides a comprehensive technical overview of **I-OMe-Tyrphostin AG 538**, a potent small molecule inhibitor. It is intended for researchers, scientists, and drug development professionals interested in its mechanism of action, biochemical properties, and experimental applications. This guide consolidates key data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Compound Properties

I-OMe-Tyrphostin AG 538, also known as I-OMe-AG 538, is a synthetic derivative of tyrphostin, a class of compounds known for their ability to inhibit protein tyrosine kinases. It has been identified as a specific inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4K α).^{[1][2][3][4]} Its chemical and physical properties are summarized in the table below.

Property	Value
Systematic Name	α -Cyano-(3-methoxy-4-hydroxy-5-iodocinnamoyl)-(3',4'-dihydroxyphenyl)ketone[5]
Synonyms	I-OMe-AG 538, I-OMe Tyrphostin AG-538[5][6]
Molecular Formula	C ₁₇ H ₁₂ INO ₅ [5][6]
Molecular Weight	437.19 g/mol [5][7]
CAS Number	1094048-77-7[7]
Appearance	Solid[7]
Solubility	Soluble in DMSO (≥ 10 mg/mL)[6][7]
Storage Temperature	-20°C[7]

Mechanism of Action and Biological Targets

I-OMe-Tyrphostin AG 538 exhibits a dual inhibitory activity against two key enzymes involved in cell signaling and cancer progression:

- **Insulin-like Growth Factor-1 Receptor (IGF-1R):** It acts as a specific, substrate-competitive inhibitor of the IGF-1R tyrosine kinase. This means it competes with the protein substrate for binding to the kinase domain, rather than competing with ATP. This mode of inhibition can offer a higher degree of selectivity.
- **Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4K α):** It is an ATP-competitive inhibitor of PI5P4K α . [1][2]

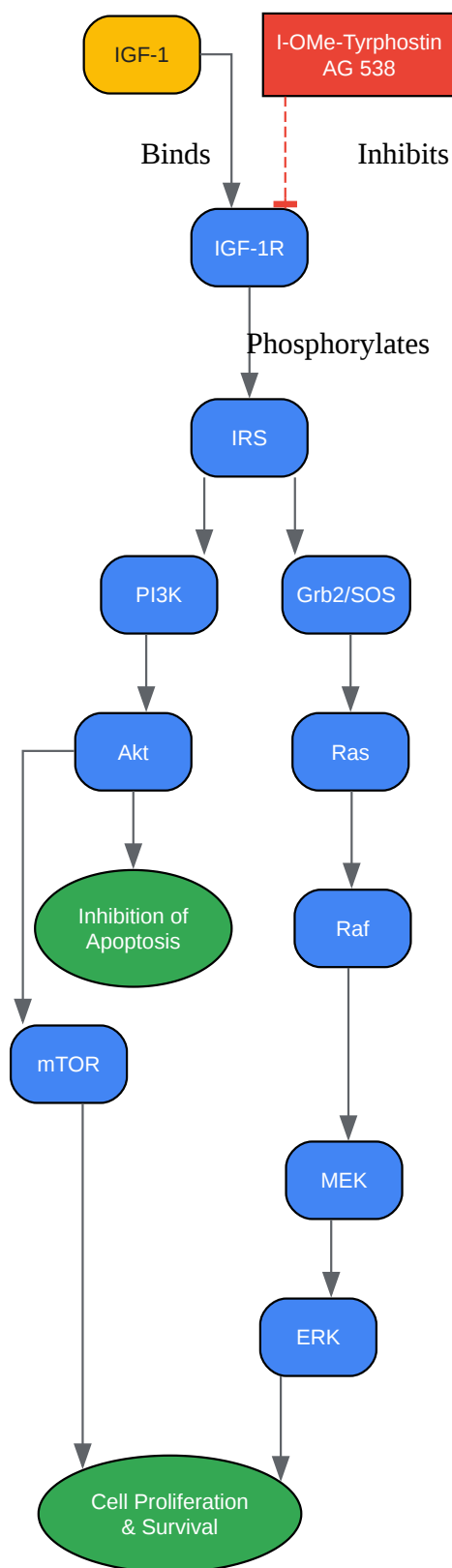
The inhibitory activities of **I-OMe-Tyrphostin AG 538** are summarized in the following table.

Target	Inhibition Type	IC ₅₀
IGF-1R	Substrate-Competitive	3.4 μ M
PI5P4K α	ATP-Competitive	1 μ M [1][2]

By inhibiting IGF-1R, **I-OMe-Tyrphostin AG 538** blocks downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.^[1] This inhibition of IGF-1R-mediated signaling has been shown to be preferentially cytotoxic to pancreatic cancer cells (PANC-1) under nutrient-deprived conditions, a state that mimics the tumor microenvironment.^{[1][8]}

Signaling Pathways

The following diagram illustrates the IGF-1R signaling pathway and the point of inhibition by **I-OMe-Tyrphostin AG 538**.



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IGF-1R signaling pathway and **I-OMe-Tyrphostin AG 538** inhibition.

Experimental Data

In Vitro Cytotoxicity

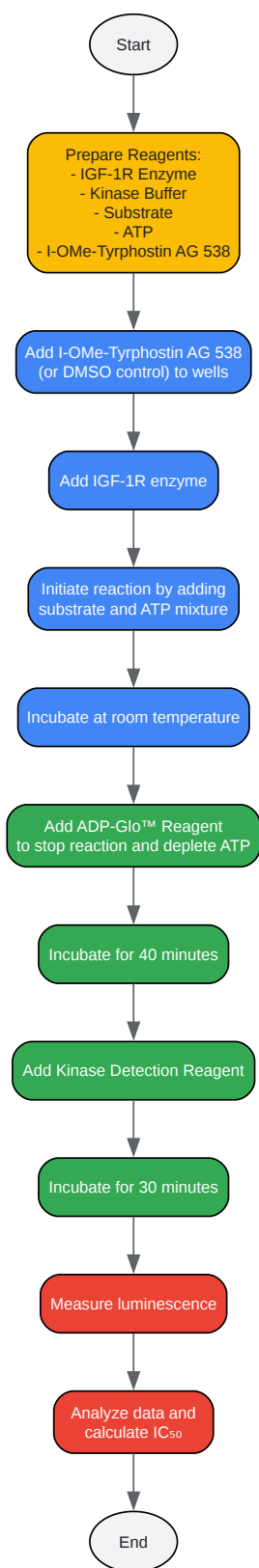
I-OMe-Tyrphostin AG 538 has demonstrated preferential cytotoxicity against PANC-1 human pancreatic cancer cells in nutrient-deprived medium.^[1] While specific dose-response data with corresponding cell viability percentages are not readily available in the reviewed literature, the concentration range for these cytotoxic effects is reported to be between 0.1 and 1000 μ M over a 24-hour incubation period.^[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of **I-OMe-Tyrphostin AG 538**.

In Vitro IGF-1R Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the in vitro inhibitory activity of **I-OMe-Tyrphostin AG 538** against IGF-1R.



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Workflow for an in vitro IGF-1R kinase assay.

Materials:

- Recombinant human IGF-1R
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Poly(Glu,Tyr) 4:1 peptide substrate
- ATP
- **I-OMe-Tyrphostin AG 538** stock solution in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates

Procedure:

- Prepare serial dilutions of **I-OMe-Tyrphostin AG 538** in kinase buffer.
- Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
- Add 10 µL of a solution containing the IGF-1R enzyme and the peptide substrate in kinase buffer to each well.
- Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.
- Incubate the plate at room temperature for 60 minutes.
- Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
- Incubate the plate at room temperature for 40 minutes.
- Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate the plate at room temperature for 30 minutes.

- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of the compound and determine the IC_{50} value.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of **I-OMe-Tyrphostin AG 538** on PANC-1 cells.

Materials:

- PANC-1 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- Nutrient-deprived medium (e.g., glucose-free DMEM)
- **I-OMe-Tyrphostin AG 538** stock solution in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidic isopropanol)
- 96-well cell culture plates

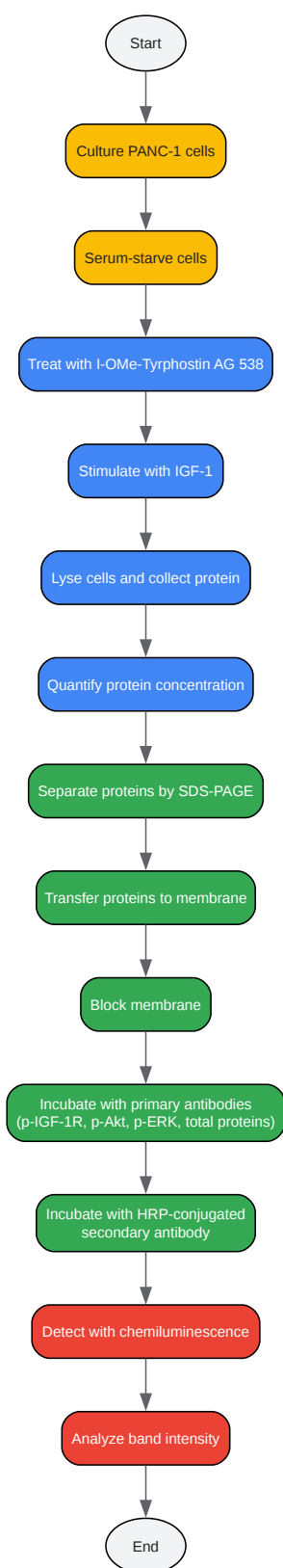
Procedure:

- Seed PANC-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Remove the complete growth medium and wash the cells with PBS.
- Replace the medium with either complete or nutrient-deprived medium containing serial dilutions of **I-OMe-Tyrphostin AG 538**. Include a vehicle control (DMSO).
- Incubate the cells for 24-72 hours.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Remove the medium and add 150 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for IGF-1R Pathway Inhibition

This protocol is to detect the inhibition of IGF-1R and downstream signaling molecules (Akt, ERK) phosphorylation.



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Workflow for Western Blot analysis.

Materials:

- PANC-1 cells
- Serum-free medium
- **I-OMe-Tyrphostin AG 538**
- IGF-1
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Culture PANC-1 cells to 70-80% confluency.
- Serum-starve the cells for 12-24 hours.
- Pre-treat the cells with various concentrations of **I-OMe-Tyrphostin AG 538** for 1-2 hours.
- Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes.
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.

- Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate equal amounts of protein by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Conclusion

I-OMe-Tyrphostin AG 538 is a valuable research tool for studying the roles of IGF-1R and PI5P4K α in cellular processes, particularly in the context of cancer. Its dual inhibitory mechanism and preferential cytotoxicity in nutrient-deprived conditions make it an interesting candidate for further investigation in cancer research and drug development. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this compound.

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